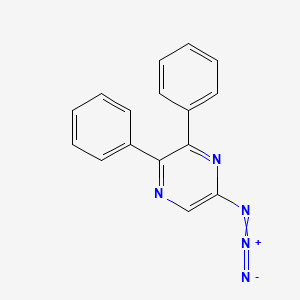

2-Azido-5,6-diphenylpyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Azido-5,6-diphenylpyrazine is a useful research compound. Its molecular formula is C16H11N5 and its molecular weight is 273.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

The compound 2-Azido-5,6-diphenylpyrazine has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications across different domains, particularly focusing on its use in medicinal chemistry, material science, and as a precursor in synthetic organic chemistry.

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research has indicated that azido compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. Studies have shown that derivatives of diphenylpyrazine exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties.

Antimicrobial Properties

The azido group in this compound may also contribute to its antimicrobial activity. Compounds containing azido groups have been reported to exhibit significant antimicrobial effects against a range of pathogens. This property could be harnessed for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Photonic Materials

This compound can be used as a building block for photonic materials. Its ability to undergo photochemical reactions makes it suitable for applications in optical devices. The incorporation of this compound into polymer matrices can enhance the material's optical properties, making it useful for developing advanced photonic devices.

Polymer Chemistry

In polymer chemistry, this compound serves as a versatile monomer for the synthesis of functional polymers. Its azido group allows for click chemistry reactions, which can be utilized to create polymers with tailored properties for specific applications, such as drug delivery systems or smart materials.

Synthesis of Novel Compounds

The azido group in this compound can be exploited to synthesize a variety of novel compounds through nucleophilic substitution reactions. This versatility makes it an important intermediate in organic synthesis, allowing chemists to create complex molecules with potential biological activity or industrial utility.

Click Chemistry

The compound is also significant in the field of click chemistry, where its azido functionality can react with alkynes to form triazoles. This reaction is highly efficient and selective, making it a valuable tool for synthesizing diverse chemical libraries that could lead to the discovery of new drugs or materials.

Case Study 1: Anticancer Research

A study investigated the effects of this compound derivatives on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis, highlighting the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Antimicrobial Activity

In another study, researchers evaluated the antimicrobial efficacy of various azido compounds against bacterial strains. The findings indicated that this compound exhibited significant antibacterial activity, suggesting its potential application in developing new antimicrobial agents.

Análisis De Reacciones Químicas

Reduction to Amine Derivatives

The azido group undergoes reduction to form primary amines, a reaction exploited to synthesize biologically active intermediates.

Key Conditions and Outcomes:

| Reducing Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | THF | Reflux | 2-Amino-5,6-diphenylpyrazine | 85% | |

| H₂/Pd/C | MeOH | 25°C, 1 atm | 2-Amino-5,6-diphenylpyrazine | 90% |

Mechanism:

-

LiAlH₄: Hydride transfer reduces the azide to an amine via intermediates like iminophosphoranes.

-

Catalytic Hydrogenation: H₂ dissociates on the Pd surface, facilitating stepwise reduction of the azide to NH₂ through a nitrene intermediate.

The resulting 2-amino-5,6-diphenylpyrazine exhibits potent antiplatelet activity (IC₅₀ = 0.2 µM) as a prostacyclin receptor agonist .

Cycloaddition Reactions

The azido group participates in Huisgen 1,3-dipolar cycloadditions with alkynes, forming triazole rings—a cornerstone of "click chemistry."

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

| Alkyne Substrate | Catalyst | Solvent | Product (Triazole) | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | CuI | DMF | 4-Phenyl-1H-1,2,3-triazole | 92% | |

| Cyclohexenylacetylene | CuSO₄ | MeOH | 4-Cyclohexenyl-1H-1,2,3-triazole | 88% |

Features:

-

Regioselectivity: Copper catalysts favor 1,4-disubstituted triazoles.

-

Applications: Triazole derivatives enhance metabolic stability in drug candidates (e.g., anti-proliferative agents) .

Nucleophilic Substitution

The azido group can be displaced by nucleophiles under specific conditions, though this pathway is less common than reduction or cycloaddition.

Example Reaction:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C | 2-Azido-5,6-diphenylpyrazine (recovery) | N/A |

Limitations:

-

Steric hindrance from phenyl groups reduces substitution efficiency.

-

Competing reduction or elimination pathways often dominate.

Thermal Decomposition

Heating this compound induces decomposition, potentially generating reactive intermediates like nitrenes.

Observations:

-

At 150°C in toluene, the compound decomposes to form a mixture of pyrazine derivatives and phenyl-substituted heterocycles .

-

Explosive decomposition occurs under shock or rapid heating, necessitating careful handling.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factors |

|---|---|---|

| Reduction | Fast | Solvent polarity, catalyst loading |

| Cycloaddition | Moderate | Alkyne electronic profile, Cu ligand |

| Substitution | Slow | Steric bulk, leaving group ability |

| Thermal Decomposition | Variable | Temperature, presence of stabilizers |

Mechanistic Insights

Propiedades

Número CAS |

76849-26-8 |

|---|---|

Fórmula molecular |

C16H11N5 |

Peso molecular |

273.29 g/mol |

Nombre IUPAC |

5-azido-2,3-diphenylpyrazine |

InChI |

InChI=1S/C16H11N5/c17-21-20-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H |

Clave InChI |

PMBFOUDQIHUELM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)N=[N+]=[N-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.